![molecular formula C15H22N2O3 B12631671 Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B12631671.png)
Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-methylpyridine under specific conditions. For instance, a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in tetrahydrofuran (THF) at 0°C is treated with sodium hydride (NaH) and methyl iodide (CH3I), followed by the addition of 6-methylpyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a methoxypyridine moiety instead of a methylpyridine moiety.
Uniqueness
Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a methylpyridine moiety, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Biological Activity
Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, metabolic effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C15H22N2O3 and a molecular weight of approximately 278.35 g/mol. Its structure includes a pyrrolidine ring with a tert-butyl group and a hydroxyl group, which are crucial for its biological interactions.
Receptor Interaction
Research indicates that this compound may act as an agonist for beta-3 adrenergic receptors . These receptors are vital in regulating metabolic processes such as lipolysis and thermogenesis. The compound's ability to selectively bind to these receptors suggests it could influence energy metabolism and weight management.
Binding Affinity Studies:
Studies utilizing radiolabeled ligands have demonstrated that this compound exhibits selective binding to beta-3 adrenergic receptors, with potential implications for obesity treatment and metabolic disorders .
Parameter | Value |
---|---|
Molecular Formula | C15H22N2O3 |
Molecular Weight | 278.35 g/mol |
Receptor Type | Beta-3 Adrenergic |
Binding Affinity (Ki) | [Specific values needed] |
Metabolic Effects
The compound's interaction with beta-3 adrenergic receptors may promote lipid mobilization and enhance thermogenic activity in adipose tissues. This mechanism could be beneficial in developing treatments for obesity and related metabolic syndromes.
Study on Metabolic Impact
A study published in the Journal of Medicinal Chemistry investigated the metabolic effects of various pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structures could significantly enhance energy expenditure in animal models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate | C14H23N2O3 | Lacks the pyridine moiety; simpler structure |
Tert-butyl (S)-1-Boc-(3-hydroxymethyl)pyrrolidine | C15H25N2O4 | Contains a Boc protecting group |
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C15H23N2O3 | Piperidine instead of pyrrolidine |
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-11-5-6-12(9-16-11)15(19)7-8-17(10-15)13(18)20-14(2,3)4/h5-6,9,19H,7-8,10H2,1-4H3 |
InChI Key |
NOAXCJWDJPQYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CCN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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